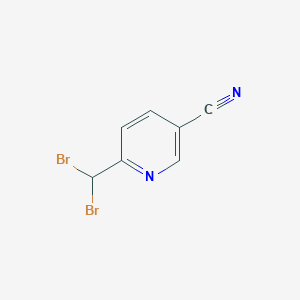
3-Pyridinecarbonitrile, 6-(dibromomethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-Pyridinecarbonitrile, 6-(dibromomethyl)-” is a chemical compound with the molecular formula C7H4Br2N2. It has a molecular weight of 275.93 . This compound is not intended for human or veterinary use, but for research purposes only.
Molecular Structure Analysis
The molecular structure of “3-Pyridinecarbonitrile, 6-(dibromomethyl)-” consists of a pyridine ring with a carbonitrile group at the 3rd position and a dibromomethyl group at the 6th position .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Pyridine derivatives, including those related to 3-Pyridinecarbonitrile, 6-(dibromomethyl)-, have been extensively studied for their structural and optical properties. For instance, the synthesis and structural analysis of various pyridine derivatives have been explored, demonstrating their potential in the field of material science and molecular engineering (Cetina et al., 2010; Khrustaleva et al., 2014). These studies focus on the synthesis techniques and the impact of various substituents on the compounds' physical properties, which are crucial for designing novel materials with specific functions.
Fluorescence and Optical Properties
Research on 3-pyridinecarbonitrile derivatives has also delved into their fluorescence behavior, which is significant for applications such as security papers and sensors. The investigation into the fluorescence properties of newly synthesized compounds reveals their potential in creating special types of paper with enhanced security features due to their unique fluorescence behavior (Basta et al., 2002). This application is particularly relevant for anti-counterfeiting measures and secure document verification.
Antimicrobial and Antioxidant Activity
The synthesis of novel pyridine and fused pyridine derivatives has been explored for their potential in pharmaceutical applications, particularly in antimicrobial and antioxidant activities. Some derivatives have shown promising results in in silico molecular docking screenings, indicating their potential as therapeutic agents (Flefel et al., 2018). This research opens up avenues for the development of new drugs based on pyridinecarbonitrile derivatives, highlighting their versatility and potential in medicinal chemistry.
Material Science and Organic Electronics
The use of 3-pyridinecarbonitrile derivatives in material science, particularly in organic electronics, is another exciting area of application. High-efficiency sky blue-to-green fluorescent emitters based on 3-pyridinecarbonitrile derivatives have been developed for use in organic light-emitting devices (OLEDs), demonstrating the compound's utility in creating energy-efficient lighting and display technologies (Masuda et al., 2019). This research is crucial for advancing OLED technology, offering insights into the design of new emitter materials with improved performance and efficiency.
Mecanismo De Acción
Target of Action
It is known that nitrile-containing pharmaceuticals have been approved by the fda for the management of a broad range of clinical conditions . The nitrile group is an important functional group widely found in both pharmaceutical agents and natural products .
Mode of Action
The incorporation of a nitrile group into lead compounds has gradually become a promising strategy in rational drug design as it can bring additional benefits including enhanced binding affinity to the target, improved pharmacokinetic profile of parent drugs, and reduced drug resistance .
Biochemical Pathways
Nitrile-containing pharmaceuticals are known to interact with a variety of biochemical pathways, influencing a broad range of clinical conditions .
Pharmacokinetics
Nitrile-containing pharmaceuticals are known to have an improved pharmacokinetic profile .
Result of Action
Nitrile-containing pharmaceuticals are known to have a broad range of effects due to their interaction with various targets .
Propiedades
IUPAC Name |
6-(dibromomethyl)pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br2N2/c8-7(9)6-2-1-5(3-10)4-11-6/h1-2,4,7H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQIQAYTUTMHOTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C#N)C(Br)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.93 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Pyridinecarbonitrile, 6-(dibromomethyl)- | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

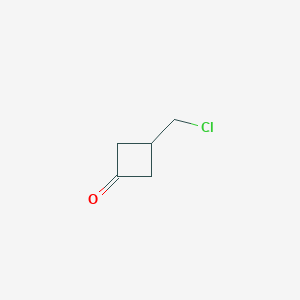
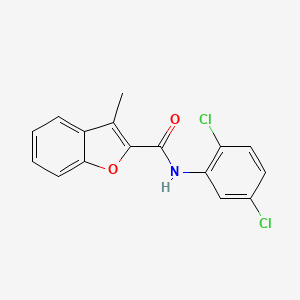
![(2Z)-2-amino-3-[(E)-[(5-chloro-2-hydroxyphenyl)methylidene]amino]but-2-enedinitrile](/img/structure/B2990007.png)
![Ethyl 2-[8-(2-furylmethyl)-1,7-dimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazolino [1,2-h]purin-3-yl]acetate](/img/structure/B2990009.png)
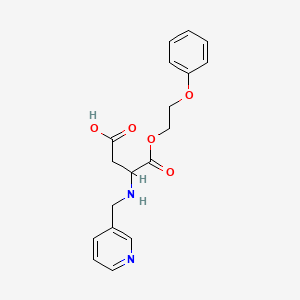
![2-chloro-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2990012.png)
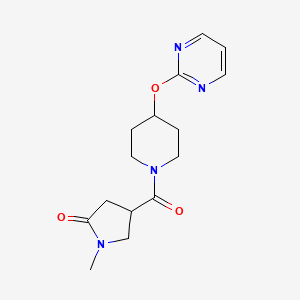
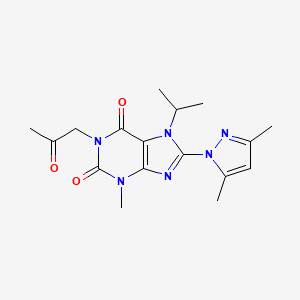
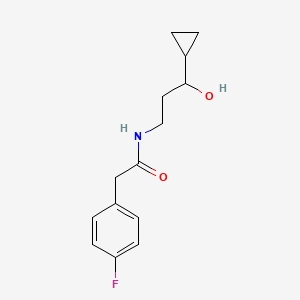
![N-([2,2'-bifuran]-5-ylmethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2990018.png)
![3-(2,5-dimethoxyphenyl)-1-methyl-N-(4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxalin-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2990019.png)
![(E)-methyl 2-(2-((benzo[d][1,3]dioxole-5-carbonyl)imino)-5,7-dimethylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2990021.png)
![N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2990022.png)
![5-fluoro-3-methyl-N-[(3,4,5-trimethoxyphenyl)methyl]pyridine-2-carboxamide](/img/structure/B2990026.png)